molecular formula C22H20ClN5O2S B264930 2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide

2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide

Cat. No. B264930
M. Wt: 453.9 g/mol
InChI Key: RUVDHFVASLXKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in the literature. In

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. In addition, Compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In addition, Compound X has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various inflammatory and angiogenic diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on Compound X. One area of interest is the development of novel formulations and delivery methods for this compound, which could enhance its therapeutic efficacy and reduce its potential toxicity. In addition, further studies are needed to elucidate the mechanism of action of Compound X and to identify potential biomarkers that could be used to predict patient response to this compound. Finally, studies are needed to evaluate the safety and efficacy of Compound X in preclinical and clinical trials, with the ultimate goal of developing this compound into a novel therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that includes the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 4-methyl-2-mercaptopyrimidine to form 2-(2-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide. The final step involves the reaction of this intermediate with 1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid to form 2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers. In addition, Compound X has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various inflammatory and angiogenic diseases.

properties

Product Name

2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide

Molecular Formula

C22H20ClN5O2S

Molecular Weight

453.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H20ClN5O2S/c1-14-9-10-24-22(25-14)31-13-20-27-17-11-15(7-8-18(17)28(20)2)26-21(29)12-30-19-6-4-3-5-16(19)23/h3-11H,12-13H2,1-2H3,(H,26,29)

InChI Key

RUVDHFVASLXKRZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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